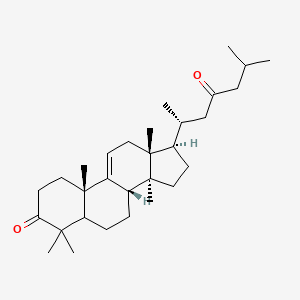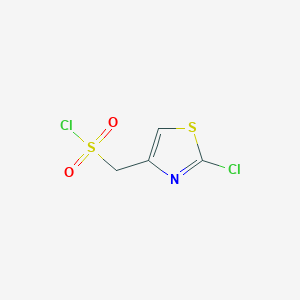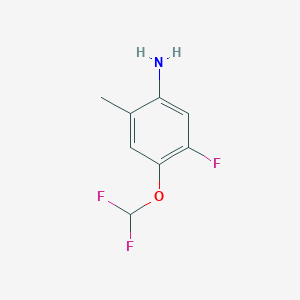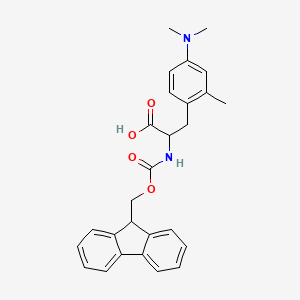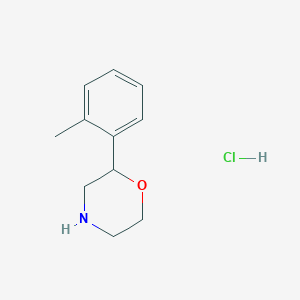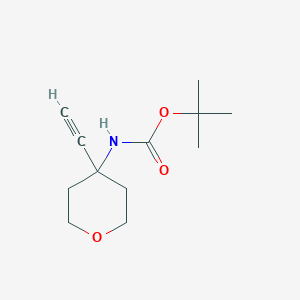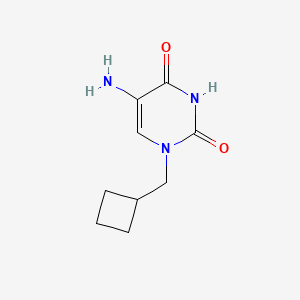
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with an amino group and a cyclobutylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which results in the formation of the desired compound in high yields . Another approach includes the reaction of 5-aminopyrazolo-[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of NaHCO3 and 1,4-dioxane .
Industrial Production Methods
the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .
化学反応の分析
Types of Reactions
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as MnO2 supported on alumina-silica . Reaction conditions often involve refluxing in solvents like 1,4-dioxane or using aqueous conditions for environmentally friendly synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield pyrazolo-pyridine derivatives, while oxidation reactions may produce corresponding oxides .
科学的研究の応用
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research suggests it may have therapeutic potential in treating metabolic disorders and obesity by inhibiting the Nicotinamide N-Methyltransferase (NNMT) enzyme
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the inhibition of the NNMT enzyme, which plays a crucial role in regulating metabolism . By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to improved energy metabolism and potential therapeutic effects in conditions like obesity and diabetes .
類似化合物との比較
Similar Compounds
5-Amino-1-methylquinolinium (5-Amino-1MQ): This compound is an analog of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and also inhibits the NNMT enzyme.
Pyrazolo-pyridine derivatives: These compounds share a similar heterocyclic structure and have various pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NNMT and modulate metabolic pathways makes it a promising candidate for therapeutic applications .
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
5-amino-1-(cyclobutylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c10-7-5-12(4-6-2-1-3-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) |
InChIキー |
OYTPTXLWJTVQCI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN2C=C(C(=O)NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


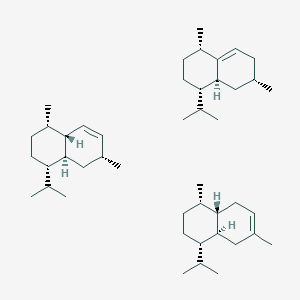
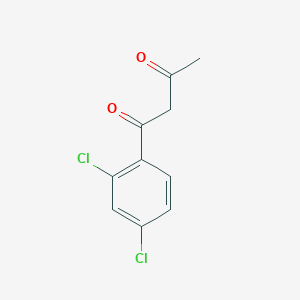
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
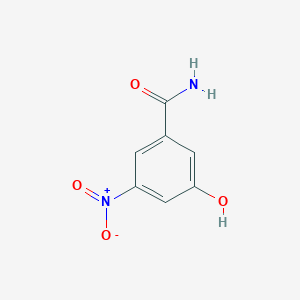
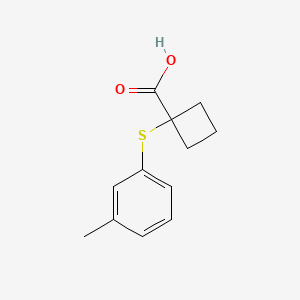
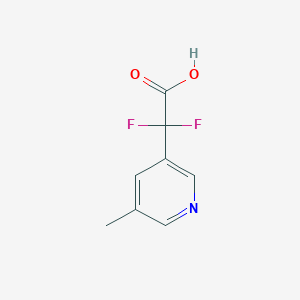
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
